molecular formula C6H8F2N2 B8036724 3-Difluoromethyl-1,4-dimethylpyrazole

3-Difluoromethyl-1,4-dimethylpyrazole

Cat. No. B8036724
M. Wt: 146.14 g/mol
InChI Key: ABFCPDYYBWSWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Difluoromethyl-1,4-dimethylpyrazole is a useful research compound. Its molecular formula is C6H8F2N2 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Difluoromethyl-1,4-dimethylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Difluoromethyl-1,4-dimethylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

3-(difluoromethyl)-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c1-4-3-10(2)9-5(4)6(7)8/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFCPDYYBWSWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Difluoromethyl-1,4-dimethylpyrazole

Synthesis routes and methods

Procedure details

To a solution of 1,1,2,2-tetrafluoroethyldimethylamine (3.2 g, 22 mmol) in diethyl ether (10 ml) and dioxane (10 ml) was added dropwise, under a nitrogen atmosphere, at a temperature of from 0 to 5° C., a solution of BF3-etherate (49% BF3, 5.6 ml, 44 mmol). After the addition had ended, the reaction mixture was stirred for 5 min. Subsequently, pyridine (1.7 g, 22 mmol) and a solution of ethyl prop-1-enyl ether (1.7 g, 20 mmol) in dioxane (2 ml) were added dropwise successively to the reaction mixture at a temperature of from 0 to 5° C. After stirring at room temperature for 6 hours, the reaction mixture was added at a temperature of from 0 to 5° C. to a mixture of sodium hydroxide (4.4 g, 110 mmol) and methylhydrazine (1.4 g, 30 mmol) in water (75 ml) and then stirred at room temperature for 3 h. Subsequently, water (50 ml) was added and the mixture was extracted with methyl tert-butyl ether. The resulting organic phases were dried over sodium sulfate, filtered and freed from the solvent under reduced pressure. 3-Difluoromethyl-1,4-dimethylpyrazole was obtained in a yield of 25%.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
4.4 g
Type
reactant
Reaction Step Six
Name
methylhydrazine
Quantity
1.4 g
Type
reactant
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

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